molecular formula C20H18FN5O B284438 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B284438
M. Wt: 363.4 g/mol
InChI Key: HJCLTIPEXBXRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as LMTX, is a small molecule drug that has been studied for its potential in the treatment of Alzheimer's disease. LMTX has been found to have a unique mechanism of action that sets it apart from other Alzheimer's disease drugs.

Mechanism of Action

7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide works by binding to tau protein and stabilizing it, which prevents it from forming the toxic aggregates that are characteristic of Alzheimer's disease. This mechanism of action is different from other Alzheimer's disease drugs, which target beta-amyloid protein.
Biochemical and Physiological Effects:
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in tau protein aggregation, improved cognitive function, and a reduction in neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has a unique mechanism of action that sets it apart from other Alzheimer's disease drugs. This makes it a potentially valuable addition to the arsenal of drugs available for the treatment of Alzheimer's disease. However, there are also limitations to the use of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments, including the need for further research to determine its safety and efficacy.

Future Directions

There are a number of future directions for research on 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential avenue of research is to investigate its potential in combination with other Alzheimer's disease drugs. Another direction is to explore its potential in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide for the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method for 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been described in several scientific publications, and involves the use of various reagents and solvents.

Scientific Research Applications

7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of extensive scientific research, particularly in the context of Alzheimer's disease. Studies have shown that 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has the potential to reduce the accumulation of tau protein in the brain, which is a hallmark of Alzheimer's disease.

properties

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18FN5O/c1-12-6-3-4-9-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-5-8-15(21)10-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)

InChI Key

HJCLTIPEXBXRKZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=CC=C4)F)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=CC=C4)F)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.